Acetamide,N-2-benzothiazolyl-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-2-benzothiazolyl-N-ethyl- is a chemical compound with the molecular formula C11H12N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-2-benzothiazolyl-N-ethyl- typically involves the reaction of 2-aminobenzenethiol with ethyl acetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-2-benzothiazolyl-N-ethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-2-benzothiazolyl-N-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-2-benzothiazolyl-N-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-2-benzothiazolyl-N-ethyl- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Ethyl acetamide: Another precursor used in the synthesis of Acetamide, N-2-benzothiazolyl-N-ethyl- .
Uniqueness
Acetamide, N-2-benzothiazolyl-N-ethyl- is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-ethylacetamide |
InChI |
InChI=1S/C11H12N2OS/c1-3-13(8(2)14)11-12-9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 |
InChI Key |
YSVXNNHVBUPXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2S1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.